Basic Red 13

Description

Significance of Astrazon Pink FG as a Research Prototypical Compound

Astrazon Pink FG serves as a prototypical compound in several research domains due to its well-defined chemical and physical properties, making it an ideal model for studying various scientific phenomena.

Textile and Dyeing Research: In the textile industry, particularly for acrylic fibers, Astrazon Pink FG is a benchmark cationic dye. vulcanchem.com Its high colorfastness, stability at high temperatures (up to 120°C), and predictable dyeing behavior make it a standard for developing and evaluating new dyeing processes and colorants. vulcanchem.comchemimpex.com Its performance characteristics, such as light and wash fastness, are well-documented, providing a reliable baseline for comparison. vulcanchem.comlookchem.com

Environmental Science and Engineering: The dye's stability also makes it a compound of interest in environmental research, specifically in the study of wastewater treatment. Because it is a common effluent from textile industries and is resistant to degradation, researchers use Astrazon Pink FG as a model pollutant to test the efficacy of novel remediation technologies. core.ac.ukresearchgate.net Studies have utilized it to evaluate the performance of various adsorbents, such as granular carbon-silica aerogels, and advanced oxidation processes like the Fenton reaction. core.ac.ukresearchgate.netmedchemexpress.comchemicalbook.comchemicalbook.com The objective of this research is to develop efficient methods for removing such dyes from industrial wastewater.

Analytical Chemistry and Fluorescence Studies: The distinct fluorescent properties of Astrazon Pink FG make it a valuable tool in the development of new analytical and imaging techniques. vulcanchem.com Its fluorescence, which arises from intramolecular charge transfer (ICT), can be modulated by its environment. vulcanchem.com This characteristic is exploited in the creation of supramolecular fluorescence probes. For instance, a 2025 study highlighted its use within a twisted cucurbituril (B1219460) host, where its fluorescence was enhanced, demonstrating its potential for advanced imaging applications. vulcanchem.com

The table below summarizes the key physicochemical properties of Astrazon Pink FG that contribute to its role as a research prototype.

| Property | Value | Source |

| CAS Number | 3648-36-0 | chemimpex.comlookchem.comguidechem.com |

| Molecular Formula | C22H26Cl2N2 | vulcanchem.comchemimpex.com |

| Molecular Weight | 389.36 g/mol | vulcanchem.comchemimpex.comlookchem.com |

| Appearance | Orange to Dark Purple Powder | vulcanchem.comchemimpex.com |

| Solubility in Water | 14 g/L at 25°C | vulcanchem.comlookchem.com |

| Thermal Stability | Stable up to 120°C | vulcanchem.com |

| Fluorescence Emission | Orange-red (λem ≈ 610 nm) | vulcanchem.com |

Evolution of Research Trajectories on Astrazon Pink FG

Research on Astrazon Pink FG has evolved significantly since its initial application as a textile dye. The trajectory of this research can be broadly categorized into three overlapping phases.

Phase 1: Synthesis, Characterization, and Application in Textiles: Early research focused on the synthesis and industrial production of Astrazon Pink FG. The primary method involves the condensation of 1,3,3-Trimethyl-2-methyleneindoline with 4-((2-chloroethyl)(methyl)amino)benzaldehyde, followed by treatment with hydrochloric acid to form the chloride salt. vulcanchem.comlookchem.comchemicalbook.com This phase was characterized by studies aimed at optimizing production yields and documenting its performance as a dye for acrylic and other fibers. vulcanchem.com Key performance metrics, such as its fastness to light, washing, and perspiration, were established during this period. vulcanchem.comlookchem.com

| Fastness Property | ISO Rating | AATCC Rating | Source |

| Light Fastness | 4 | 5 | vulcanchem.comlookchem.com |

| Perspiration Fastness | 4-5 | 5 | lookchem.com |

| Ironing Fastness | 4 | 5 | lookchem.com |

| Soaping (Fading) | 4 | 4-5 | lookchem.com |

| Soaping (Stain) | 4 | 4-5 | lookchem.com |

Phase 2: Environmental Impact and Remediation Studies: With growing awareness of the environmental impact of industrial effluents, the research focus shifted towards the detection and removal of Astrazon Pink FG from wastewater. This phase saw the emergence of studies using the dye as a target compound to test various environmental remediation strategies. Research has explored its adsorption onto different materials, including activated carbon derived from palm-date pits and specialized nanocomposites like iron oxide-functionalized carbon-silica aerogels and zeolitic imidazolate frameworks. vulcanchem.comcore.ac.ukresearchgate.net Kinetic and thermodynamic studies of these adsorption processes became common, aiming to understand the underlying mechanisms and optimize removal efficiency. core.ac.uk

Phase 3: Advanced Applications in Fluorescence and Sensing: More recently, scientific investigation has begun to explore the unique photophysical properties of Astrazon Pink FG for more advanced applications. vulcanchem.com Its use as a fluorescent probe is a key area of current research. medchemexpress.com Studies have demonstrated its utility in constructing supramolecular imaging probes, where its fluorescence is enhanced upon binding with host molecules. vulcanchem.com This line of research positions Astrazon Pink FG not just as a dye or a model pollutant, but as a functional molecule with potential applications in biological staining, microscopy, and chemical sensing. chemimpex.com

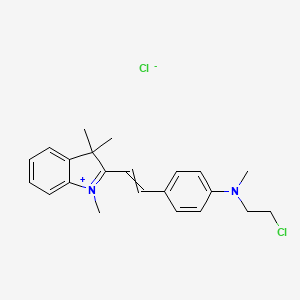

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBANYZVKCGOKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3648-36-0, 190437-48-0 | |

| Record name | Basic Red 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astrazone pink FG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astrazon Pink FG | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTRAZONE PINK FG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2YZ663EFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Astrazon Pink Fg

Mechanistic Elucidation of Condensation Reactions

The core of Astrazon Pink FG's synthesis is a condensation reaction between two primary intermediates: 1,3,3-Trimethyl-2-methyleneindoline and 4-((2-Chloroethyl)(methyl)amino)benzaldehyde. vulcanchem.comchemicalbook.com This reaction is responsible for creating the ethenyl bridge that links the indoline (B122111) and aniline (B41778) moieties, forming the chromophore of the dye.

The synthesis of these intermediates is a prerequisite.

1,3,3-Trimethyl-2-methyleneindoline is typically prepared through the alkylation of indoline derivatives. core.ac.uk

4-((2-Chloroethyl)(methyl)amino)benzaldehyde is synthesized by reacting 4-aminobenzaldehyde (B1209532) with 2-chloroethyl methyl ether. core.ac.uk

The condensation mechanism proceeds via the formation of a Schiff base intermediate. The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide or ethanol (B145695), under reflux conditions at temperatures ranging from 80 to 100°C. core.ac.uk A catalytic amount of a weak acid, like acetic acid, is employed to facilitate the reaction. core.ac.uk The methylene (B1212753) group of the indoline derivative acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025) derivative to form the central conjugated structure. core.ac.uk

Salt Formation Mechanisms and Optimization

Following the condensation reaction, the resulting product exists as a free base. To produce the final, stable dye, this intermediate is converted into its chloride salt. vulcanchem.com This is achieved by treating the free base with hydrochloric acid (HCl). core.ac.uk

The salt formation step is typically carried out in a solvent like methanol. The addition of HCl protonates the molecule, leading to the formation of the chloride salt, which is significantly less soluble in the reaction medium. This causes the final product, Astrazon Pink FG, to precipitate out of the solution as deep red crystals. core.ac.uk The precipitate is then isolated, often through vacuum filtration, and washed with a cold solvent such as ethanol to remove any unreacted precursors or impurities. core.ac.uk Optimization of this step is crucial for purity and yield; maintaining a pH between 4 and 5 during salt formation has been shown to minimize the hydrolysis of the product. core.ac.uk

Kinetic and Thermodynamic Aspects of Synthesis

Detailed kinetic and thermodynamic parameters for the synthesis of Astrazon Pink FG, such as specific rate constants, activation energies, or the enthalpy of reaction, are not extensively reported in publicly available literature. However, general observations about the reaction conditions provide some insight.

The condensation step requires heating under reflux, typically at temperatures between 80-100°C, for the reaction to proceed at a reasonable rate. core.ac.uk This suggests that the reaction has a significant activation energy barrier and is likely endothermic in nature, requiring energy input to drive it forward. The use of a catalyst (acetic acid) further implies a focus on increasing the reaction rate by providing an alternative, lower-energy pathway. core.ac.uk Without specific experimental data, a quantitative analysis of the synthesis kinetics and thermodynamics remains speculative.

Process Optimization for Scalable Research Synthesis

Optimizing the synthesis of Astrazon Pink FG is critical for improving yield, purity, and efficiency, both on a laboratory and industrial scale. Key parameters that influence the reaction outcome have been identified through various studies. These include temperature, pH, solvent choice, and reaction time.

Industrial production methods can achieve yields exceeding 85% by carefully controlling temperature and pH. In a laboratory setting, typical yields are in the range of 65-75%. core.ac.uk Recent advancements have explored microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.

Below is a data table summarizing key optimization parameters from research findings.

| Parameter | Optimal Range/Value | Scale/Method | Impact on Reaction | Source |

| Temperature | 80–90°C | Laboratory | Accelerates condensation; higher temperatures risk decomposition. | core.ac.uk |

| 70–80°C | Industrial | Optimized for high yield and large-scale production. | ||

| pH | 4–5 | Laboratory | Minimizes hydrolysis during the salt formation step. | core.ac.uk |

| 6.5–7.0 | Industrial | Controlled for optimal yield in industrial processes. | ||

| Solvent | Isopropanol | Laboratory | Reduces byproduct formation by 12% compared to ethanol. | core.ac.uk |

| Reaction Time | 20 minutes | Microwave-Assisted | Achieves 82% yield, significantly faster than conventional heating. | |

| Yield | 65–75% | Laboratory | Typical yield under standard laboratory conditions. | core.ac.uk |

| >85% | Industrial | Higher efficiency achieved through optimized industrial routes. |

Advanced Spectroscopic and Interfacial Studies of Astrazon Pink Fg

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are pivotal in elucidating the structural and functional characteristics of Astrazon Pink FG. These techniques provide detailed insights into its electronic transitions, constituent functional groups, and fluorescence properties.

Ultraviolet-Visible Spectroscopy Applications for Structural Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. azooptics.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. msu.edu For Astrazon Pink FG, a triarylmethane dye, the extensive system of conjugated π-electrons gives rise to strong light absorption. vulcanchem.com The UV-Vis spectrum, a plot of absorbance against wavelength, reveals characteristic peaks that are instrumental in structural analysis. azooptics.com

The maximum absorption wavelength (λₘₐₓ) is a key parameter derived from the UV-Vis spectrum. For Astrazon Pink FG, the λₘₐₓ in ethanol (B145695) is observed at 530 nm, which confirms the presence of significant π-conjugation within its structure. The position and intensity of this peak can be influenced by the solvent environment and any substituents on the molecular framework. msu.edu

Table 1: UV-Vis Spectroscopic Data for Astrazon Pink FG

| Property | Value | Solvent |

| λₘₐₓ | 530 nm | Ethanol |

This table summarizes the key absorption maximum of Astrazon Pink FG as determined by UV-Vis spectroscopy.

Fourier Transform Infrared Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. thermofisher.com This technique measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. researchgate.net Each functional group has a characteristic absorption frequency, allowing for its identification within a compound's spectrum. thermofisher.comlibretexts.org

The FTIR spectrum of Astrazon Pink FG would be expected to show distinct peaks corresponding to its structural components. These include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, as well as vibrations associated with the C-N bonds and the indolinium moiety. vulcanchem.comlibretexts.org The analysis of these spectral features provides direct evidence for the presence of specific chemical bonds and functional groups, thereby confirming the dye's molecular structure. nih.govnsf.gov

Table 2: Expected FTIR Absorption Regions for Astrazon Pink FG Functional Groups

| Functional Group | Typical Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Alkane C-H Stretch | 3000-2850 |

| C=C Stretch (in-ring) | 1600-1585 |

| C-N Stretch | 1350-1000 |

This table presents the expected infrared absorption regions for the primary functional groups within the Astrazon Pink FG molecule.

Fluorescence Spectroscopy in Supramolecular Assembly Investigations

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has absorbed photons. It provides valuable information on the molecule's electronic structure and its interactions with the surrounding environment. frontiersin.org Astrazon Pink FG exhibits fluorescence, a property that is particularly useful in studying its role in supramolecular assemblies. vulcanchem.com

The formation of supramolecular structures, which are assemblies of molecules held together by non-covalent interactions, can significantly alter the fluorescence properties of the constituent molecules. frontiersin.orgmdpi.com For instance, the inclusion of a fluorescent guest molecule into a host can lead to enhanced fluorescence emission by restricting non-radiative decay pathways. nih.gov This phenomenon, known as supramolecular assembly-induced emission (SAIE), is a key area of investigation. nih.gov In the case of Astrazon Pink FG, its fluorescence emission is in the orange-red region (approximately 610 nm), a characteristic attributed to intramolecular charge transfer (ICT). vulcanchem.com

Intermolecular Interactions and Supramolecular Architectures Involving Astrazon Pink FG

The study of intermolecular interactions is crucial for understanding how Astrazon Pink FG behaves in complex systems and forms supramolecular architectures. These interactions are driven by weak, non-covalent forces. frontiersin.org

Host-Guest Complexation with Macrocyclic Receptors (e.g., Cucurbiturils)

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. nih.gov Cucurbiturils (CBs) are a family of macrocyclic host molecules known for their ability to form stable host-guest complexes in aqueous solutions. nih.govconstructor.university

The complexation of guest molecules like Astrazon Pink FG with cucurbiturils can lead to the formation of well-defined supramolecular assemblies. nih.govrsc.org The encapsulation of the guest within the host's cavity can alter its photophysical properties. constructor.university For example, the hydrophobic interior of the cucurbituril (B1219460) cavity can shield the guest molecule from the aqueous environment, leading to changes in its fluorescence and stability. rsc.org The formation of a 1:1 host-guest inclusion complex is a common stoichiometry observed in these systems. rsc.orgresearchgate.net

Thermodynamic Characterization of Binding Affinities (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of binding interactions. nih.gov It directly measures the heat change that occurs when one molecule binds to another, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). nih.govnih.gov

The binding of Astrazon Pink FG to a macrocyclic host like a cucurbituril is a thermodynamically driven process. rsc.org ITC experiments can determine the binding constant of this interaction, which is a measure of the strength of the complex. nih.gov The enthalpy and entropy changes provide insight into the forces driving the complexation. For instance, a favorable enthalpic contribution often suggests strong intermolecular forces like hydrogen bonding or van der Waals interactions, while a favorable entropic contribution is typically associated with the release of solvent molecules upon complex formation. nih.govrsc.org These thermodynamic parameters are essential for understanding the stability and specificity of the host-guest complex. nih.gov

Intramolecular Charge Transfer (ICT) Mechanisms in Enhanced Fluorescence Emission

The fluorescence of Astrazon Pink FG, a member of the triarylmethane dye family, is fundamentally governed by an intramolecular charge transfer (ICT) mechanism. vulcanchem.com This process involves the photoinduced transfer of an electron from an electron-donating portion of the molecule to an electron-accepting portion, facilitated by the conjugated π-electron system. vulcanchem.com The structure of Astrazon Pink FG features a central indolinium moiety, which acts as the electron-accepting core, and a substituted aniline (B41778) group that serves as the electron donor.

Upon absorption of light, the molecule transitions to an excited state. In this state, the electron density shifts from the donor to the acceptor, creating a charge-separated species with a significantly larger dipole moment than the ground state. The stability of this ICT state is highly sensitive to the surrounding environment, particularly the polarity of the solvent. fsu.eduevidentscientific.com In polar solvents, the solvent molecules can reorient around the excited dye molecule, stabilizing the charge-separated ICT state and thus influencing the energy of the emitted photon. fsu.eduevidentscientific.com This interaction typically leads to a red shift in the fluorescence emission spectrum as the solvent polarity increases. fsu.edu

Recent research has highlighted the role of ICT in the application of Astrazon Pink FG in supramolecular chemistry. A 2025 study demonstrated that when Astrazon Pink FG is encapsulated within a macrocyclic host molecule, specifically twisted cucurbituril, its fluorescence is significantly enhanced. vulcanchem.com This enhancement is attributed to the restriction of molecular motion within the host cavity, which in turn amplifies the ICT process. vulcanchem.com The confinement prevents non-radiative decay pathways that are often associated with molecular vibrations and rotations, thereby favoring the radiative decay pathway of fluorescence.

While the role of ICT in the fluorescence of Astrazon Pink FG is established, detailed quantitative studies and comprehensive data on the photophysical parameters, such as solvent-dependent quantum yields and fluorescence lifetimes, are not extensively available in the public domain. Such studies would provide deeper insights into the specific dynamics of the ICT process in this particular dye.

Table 1: Spectroscopic and Photophysical Properties of Astrazon Pink FG and Related Compounds

| Compound/System | Key Finding | Measurement/Technique | Reference |

| Astrazon Pink FG | Fluorescence originates from Intramolecular Charge Transfer (ICT). | General Statement | vulcanchem.com |

| Astrazon Pink FG in twisted cucurbituril | Enhanced orange-red fluorescence due to restricted molecular motion and ICT amplification. | Supramolecular Chemistry/Fluorescence Spectroscopy | vulcanchem.com |

| Binding constant (Kₐ) of 2.1 × 10⁵ M⁻¹ with an enthalpy change (ΔH) of -34.2 kJ/mol. | Isothermal Titration Calorimetry (ITC) | vulcanchem.com | |

| Basic Red 12 (aqueous solution) | The steady-state fluorescence maximum is at 560 nm. | Fluorescence Spectroscopy |

Environmental Fate and Remediation Research of Astrazon Pink Fg

Adsorption-Based Removal Strategies

Adsorption has been widely investigated as a cost-effective and efficient method for removing Astrazon Pink FG from aqueous solutions. scispace.comchemrevlett.com This approach involves the accumulation of the dye molecules onto the surface of a solid adsorbent material.

The effectiveness of adsorption is highly dependent on the properties of the adsorbent material. mdpi.com Consequently, significant research has been dedicated to developing novel adsorbents with high surface areas, specific functional groups, and enhanced adsorption capacities for cationic dyes like Astrazon Pink FG.

Granular Carbon-Silica Aerogels: A composite material of granular activated carbon (gAC) impregnated with silica (B1680970) (SiO2) aerogels, synthesized from recycled palm-date pits, has shown high efficiency in adsorbing Astrazon Pink FG. core.ac.ukresearchgate.net This gAC/SiO2 aerogel composite demonstrated an adsorption efficiency approximately 1.5 times greater than granular activated carbon alone. core.ac.ukrajpub.com The maximum monolayer adsorption capacity for the gAC/SiO2 composite was found to be 256.02 µmol/g, compared to 185.59 µmol/g for gAC. core.ac.ukrajpub.com Silica aerogels are known for their high porosity, low density, and large specific surface area, which make them excellent candidates for use as adsorbents. nih.govnih.gov

Modified Montmorillonite (B579905): Montmorillonite, a type of clay mineral, has been explored as a low-cost adsorbent for dyes. scispace.comresearchgate.netappliedmineralogy.com Its natural structure can be modified to enhance its adsorption capabilities. For instance, chitosan-modified magnetic montmorillonite (CTS-MMT-Fe3O4) nanocomposites have been synthesized and used for the removal of anionic dyes. chemrevlett.com While studies on Astrazon Pink FG specifically are part of a broader investigation into cationic dye removal by clays (B1170129), research on similar cationic dyes like Astrazon Red Violet 3RN shows that montmorillonite's adsorption rate increases with higher pH, temperature, and dye concentration. researchgate.net The modification of montmorillonite aims to improve its surface area and introduce functional groups that can effectively bind with dye molecules. appliedmineralogy.comappliedmineralogy.com

Other innovative materials investigated for cationic dye removal include copper-based metal-organic framework (MOF)-graphene oxide composites and zeolitic imidazolate framework-enhanced potassium ferrite (B1171679), indicating a trend towards developing highly efficient, multifunctional adsorbents. zu.ac.aeresearchgate.net

The efficiency of the adsorption process is significantly affected by various environmental conditions. Understanding these influences is crucial for optimizing dye removal from wastewater.

pH: The pH of the aqueous solution is a critical factor, as it influences the surface charge of the adsorbent and the ionization of the dye molecule. core.ac.uknih.gov For the adsorption of Astrazon Pink FG onto granular carbon-silica aerogels, the amount of dye adsorbed was found to be strongly dependent on pH. core.ac.ukresearchgate.netrajpub.com Similarly, in studies with other cationic dyes on adsorbents like montmorillonite, the adsorption capacity typically increases with an increase in pH. researchgate.net This is often attributed to the deprotonation of the adsorbent surface at higher pH values, leading to a more negative surface charge that enhances the electrostatic attraction with the cationic dye molecules. nih.gov

Temperature: The temperature of the solution can affect adsorption by altering the solubility of the dye and the kinetic energy of the dye molecules. Studies on the adsorption of Astrazon Pink FG onto gAC/SiO2 aerogels showed that temperature had a low significant impact within the range of 298 to 318 K. core.ac.ukresearchgate.net However, for other cationic dyes and adsorbents, the adsorption capacity has been observed to increase with temperature, suggesting an endothermic process. researchgate.netnih.govresearchgate.net

Initial Concentration: The initial concentration of the dye provides the driving force for mass transfer between the aqueous solution and the adsorbent surface. core.ac.uk Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity), until the saturation of available active sites is reached. nih.govresearchgate.netsemanticscholar.org For Astrazon Pink FG, increasing the initial concentration from 125 to 650 µmol resulted in a higher uptake by both gAC and gAC/SiO2 adsorbents. core.ac.uk

Contact Time: The removal of dye increases with contact time until it reaches a point of equilibrium where no further adsorption occurs. For Astrazon Pink FG, equilibrium was achieved in approximately 6 hours with gAC/SiO2 aerogels, which was significantly faster than the 12 hours required for gAC alone. core.ac.ukresearchgate.netrajpub.com

The removal of Astrazon Pink FG from water via adsorption involves several interaction mechanisms that dictate the binding of the dye to the adsorbent surface.

Physisorption: This mechanism is characterized by weak van der Waals forces and is often dominant at neutral pH. vulcanchem.com Thermodynamic studies on various cationic dyes have shown that a Gibbs free energy (ΔG°) value in a specific range can indicate a physisorption process. semanticscholar.orgmdpi.com

Chemisorption: This involves the formation of stronger chemical bonds between the dye molecules and the adsorbent. vulcanchem.com For Astrazon Pink FG, chemisorption can occur, for example, through the formation of complexes under specific conditions, such as acidic pH. vulcanchem.com Kinetic modeling, particularly the pseudo-second-order model, often suggests that chemisorption is the rate-limiting step. scispace.comresearchgate.net

Electrostatic Interactions: As Astrazon Pink FG is a cationic dye, electrostatic attraction plays a crucial role, especially with adsorbents that possess a negatively charged surface. appliedmineralogy.com The pH of the solution heavily influences this interaction by altering the surface charge of the adsorbent. nih.gov At a pH above the adsorbent's point of zero charge, the surface becomes negative, favoring the adsorption of the positively charged dye cations. nih.gov

To understand and optimize the adsorption process, experimental data are often fitted to various kinetic and isotherm models. mdpi.comresearchgate.netmdpi.com

Adsorption Kinetics: Kinetic models describe the rate at which the dye is removed from the solution.

Pseudo-First Order (PFO): This model was found to describe the adsorption kinetics of Astrazon Pink FG onto gAC/SiO2 sorbents. core.ac.uk

Pseudo-Second Order (PSO): This model often provides the best fit for cationic dye adsorption, including Astrazon Pink FG on granular carbon and other adsorbents like modified montmorillonite and copper-based MOF composites. core.ac.ukresearchgate.netzu.ac.aeresearchgate.netnih.gov A good fit to the PSO model suggests that chemisorption may be the rate-controlling step. nih.govresearchgate.net

Adsorption Isotherms: Isotherm models describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase at a constant temperature. scispace.com

Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.net It has been successfully applied to the adsorption data of Astrazon Pink FG and similar cationic dyes. core.ac.ukresearchgate.netnih.govresearchgate.net The maximum monolayer adsorption for Astrazon Pink FG was estimated to be 185.59 µmol/g for gAC and 256.02 µmol/g for gAC/SiO2 adsorbents. core.ac.ukresearchgate.net

Langmuir-Freundlich Model: This is a three-parameter model that combines features of the Langmuir and Freundlich isotherms. It provided a good fit for the equilibrium data of Astrazon Pink FG adsorption onto gAC/SiO2, indicating a more complex adsorption process. core.ac.ukresearchgate.net

Freundlich Model: This empirical model describes adsorption on heterogeneous surfaces. zu.ac.aeresearchgate.net

The table below summarizes the kinetic and isotherm models applied in a study of Astrazon Pink FG adsorption.

| Adsorbent | Kinetic Model Fit | Isotherm Model Fit | Max. Adsorption Capacity (µmol/g) | Reference |

| gAC | Pseudo-Second Order | Langmuir, Langmuir-Freundlich | 185.59 | core.ac.ukresearchgate.net |

| gAC/SiO2 | Pseudo-First Order | Langmuir, Langmuir-Freundlich | 256.02 | core.ac.ukresearchgate.net |

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insight into the spontaneity and nature of the adsorption process. researchgate.net

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and feasible. core.ac.ukresearchgate.net For the adsorption of Astrazon Pink FG onto gAC and gAC/SiO2, the calculated ΔG° values were negative, confirming the spontaneous nature of the process. core.ac.ukrajpub.com

Enthalpy (ΔH°): The sign of ΔH° indicates whether the process is exothermic (negative value) or endothermic (positive value). mdpi.com The adsorption of Astrazon Pink FG on gAC/SiO2 was found to be endothermic, as indicated by the positive ΔH° values. core.ac.ukrajpub.com This suggests that an increase in temperature would favor the adsorption process. researchgate.netnih.govresearchgate.net

Entropy (ΔS°): A positive ΔS° value reflects an increase in the randomness at the solid-solution interface during adsorption. semanticscholar.org

The thermodynamic parameters for Astrazon Pink FG adsorption on granular carbon-silica aerogels confirmed the process to be endothermic and spontaneous. core.ac.ukresearchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). atlantis-press.commdpi.com These processes are considered promising for the degradation of recalcitrant dyes like Astrazon Pink FG. atlantis-press.commdpi.com

One of the most studied AOPs for dye degradation is the Fenton process (and its variations like photo-Fenton). researchgate.net This process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate powerful hydroxyl radicals. researchgate.netyyu.edu.tr These radicals can break down the complex molecules of Astrazon Pink FG into smaller, less harmful compounds, such as organic acids and inorganic salts, and can ultimately lead to complete mineralization (conversion to CO2 and water). A study on the removal of Astrazon Pink FG from aqueous media using the Fenton process demonstrated its effectiveness. researchgate.netyyu.edu.tr Under optimized conditions (pH 3.75, Fe2+: 50 mg/L, H2O2: 50 mg/L), the process achieved a removal efficiency of 94.11% for an initial dye concentration of 100 mg/L. yyu.edu.tr Other AOPs, such as ozonation, have also been proven effective for the degradation of various dye classes. mdpi.commdpi.com

Fenton and Fenton-like Oxidation Systems for Mineralization

The Fenton process, an advanced oxidation process (AOP), is a highly effective method for the degradation and mineralization of organic pollutants like Astrazon Pink FG (AFG). colab.ws This system utilizes Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron(II) catalyst, to generate highly reactive hydroxyl radicals (•OH) in acidic conditions. colab.ws These radicals are powerful, non-selective oxidizing agents that can break down the complex structure of the dye, ideally leading to its complete mineralization into carbon dioxide, water, and inorganic salts.

Research has focused on optimizing the parameters of the Fenton process to maximize the removal efficiency of Astrazon Pink FG from aqueous solutions. A numerical optimization study identified the ideal conditions for treating a 100 mg/L solution of the dye. researchgate.net The findings demonstrated that increasing the concentrations of both H₂O₂ and Fe²⁺ enhances the dye removal percentage, highlighting their synergistic effect. researchgate.net Under these optimized conditions, a high removal efficiency for both the dye and the chemical oxygen demand (COD) was achieved, confirming the process's effectiveness. researchgate.net

| Parameter | Optimal Value |

|---|---|

| Initial Dye Concentration | 100 mg/L |

| Fe²⁺ Concentration | 50 mg/L |

| H₂O₂ Concentration | 50 mg/L |

| pH | 3.75 |

| Reaction Time | 42.54 min |

| Predicted AFG Removal Efficiency | 94.11% |

| Experimental AFG Removal Efficiency | 94.33% |

| Predicted COD Removal Efficiency | 80.5% |

| Experimental COD Removal Efficiency | 81.01% |

Glow Discharge Electrolysis (GDE) and Reactive Species Generation (e.g., Hydroxyl Radicals)

Glow discharge electrolysis (GDE) is an advanced oxidation technology that has been successfully applied to the degradation of Astrazon Pink FG. scribd.com This method involves generating a plasma at the interface between a gas and the liquid electrolyte solution containing the dye. scribd.com The high-energy plasma creates a variety of highly reactive species directly in the solution, including hydroxyl radicals (•OH), hydrogen atoms (H•), and aqueous electrons (e⁻aq). These species initiate a series of powerful oxidative and reductive reactions that effectively decompose the dye molecules. The primary advantage of GDE is its ability to generate these reactive species in situ without the continuous addition of chemical reagents.

Photocatalytic Degradation Mechanisms

Photocatalytic degradation is another promising AOP for treating water contaminated with Astrazon Pink FG. This process typically involves a semiconductor photocatalyst, which, upon irradiation with light of sufficient energy, generates electron-hole pairs (e⁻/h⁺). colab.ws These charge carriers can react with water and dissolved oxygen to produce a cascade of reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). colab.wsacs.org

Research has demonstrated the use of a zeolitic imidazolate framework enhanced potassium ferrite (KFe₂O₄@monoZIF-8) composite for the effective photocatalytic degradation of Astrazon Pink FG under visible light. scribd.com The general mechanism proceeds as follows:

Activation: The photocatalyst absorbs photons, promoting electrons to the conduction band and leaving holes in the valence band.

ROS Generation: The holes (h⁺) can directly oxidize the dye or react with water to form •OH radicals. The electrons (e⁻) can react with dissolved oxygen to form superoxide radicals (O₂•⁻). acs.org

Degradation: These highly reactive ROS attack the dye molecule, leading to the cleavage of its chromophoric group and the breakdown of its aromatic structure into smaller, less harmful compounds. researchgate.net

The efficiency of photocatalysis can be influenced by factors such as catalyst dosage, solution pH, and the intensity of the light source. researchgate.net

Identification and Characterization of Degradation Intermediates and Byproducts

A critical aspect of remediation research is the identification of intermediate compounds formed during the degradation process. While the parent dye may be eliminated, the resulting byproducts could potentially be more toxic. Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are employed to separate, identify, and quantify these degradation intermediates. researchgate.net

Studies on the degradation of Astrazon Pink FG have confirmed the use of LC-MS to analyze the post-treatment solution. researchgate.net The degradation mechanism often involves the oxidative cleavage of the carbon-carbon double bond within the dye's chromophore, leading to the formation of smaller aromatic and aliphatic molecules. researchgate.net A thorough analysis of these byproducts is essential for a complete assessment of the environmental safety and efficacy of any given treatment technology.

Kinetic Modeling of Degradation Pathways

Kinetic modeling is essential for understanding the rate and mechanism of dye degradation, which is crucial for process optimization and reactor design. The degradation of dyes, including processes involving Astrazon Pink FG, is often analyzed using various kinetic models.

Studies on the adsorption and degradation of similar dyes have shown that the process frequently aligns with the pseudo-second-order kinetic model. acs.orgresearchgate.net This model suggests that the rate-limiting step may be chemisorption, where the reaction rate is dependent on the concentration of both the dye and the active sites on the catalyst or adsorbent. acs.org

| Kinetic Model | General Implication |

|---|---|

| Pseudo-First-Order | Suggests the reaction rate is proportional to the concentration of one reactant; often applied to initial stages of adsorption/degradation. |

| Pseudo-Second-Order | Suggests the rate-limiting step is chemisorption and depends on the capacity of the adsorbent/catalyst and the dye concentration. acs.orgresearchgate.net |

| Intraparticle Diffusion | Used to determine if the diffusion of the dye molecules into the pores of the catalyst/adsorbent is the rate-controlling step. |

By fitting experimental data to these models, researchers can elucidate the dominant mechanisms controlling the degradation pathway.

Ecotoxicological Assessments and Environmental Risk Analysis

Beyond simply removing the color from wastewater, it is imperative to assess the ecological impact of the treated effluent. Ecotoxicological assessments are performed to determine if the degradation process successfully reduces the toxicity of the initial pollutant without creating more harmful byproducts.

Aquatic Toxicity Profiling (e.g., Daphnia magna Bioassays)

A standard and widely used method for aquatic toxicity profiling involves bioassays with the freshwater crustacean Daphnia magna. This organism is a model species in ecotoxicology due to its sensitivity to a wide range of chemical pollutants, short life cycle, and ease of culture in a laboratory setting.

Assessment of Degradation Product Toxicity

The degradation of Astrazon Pink FG, a triarylmethane dye, is a critical area of environmental research, as the resulting byproducts may themselves pose an ecological risk. vulcanchem.com Studies have investigated the efficacy of various remediation techniques, such as the Fenton process, an advanced oxidation process that utilizes hydroxyl radicals to break down the complex dye molecule. Research indicates that treatment with Fenton's reagent (H₂O₂/Fe²⁺) can mineralize 78% of the dye into carbon dioxide and inorganic ions within two hours, significantly reducing its environmental persistence. vulcanchem.com

Assessing the toxicity of these degradation products is crucial for a comprehensive environmental risk assessment. Methodologies for this include degradation pathway analysis using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to identify the chemical intermediates formed during breakdown. Following identification, the toxicity of these byproducts is quantified. For instance, some research suggests that the metabolites resulting from the degradation of Astrazon Pink FG are less toxic than the parent dye. researchgate.net

Toxicity Data for Astrazon Pink FG

| Test Organism | Exposure Duration | Toxicity Endpoint (LC₅₀) | Source |

|---|---|---|---|

| Daphnia magna | 96 hours | 12 mg/L | vulcanchem.com |

Genomic and Metabolomic Approaches for Ecological Risk Assessment

Modern ecotoxicology increasingly integrates advanced "omic" technologies to understand the impact of chemical pollutants at a molecular level. nih.govimrpress.com For compounds like Astrazon Pink FG, genomic and metabolomic approaches offer a deeper insight into the mechanisms of toxicity and can help in a more accurate ecological risk assessment. diffundit.com These technologies analyze the global set of genes (genome), gene expression (transcriptome), proteins (proteome), and metabolites (metabolome) within an organism in response to environmental stressors. nih.govimrpress.com

For the ecological risk assessment of Astrazon Pink FG and its degradation byproducts, a cross-disciplinary approach is recommended. This involves integrating metabolomics, for example through Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify the small-molecule metabolites within an organism. researchgate.net Changes in metabolic pathways can provide early indicators of stress and toxic effects. imrpress.com

Simultaneously, genomic tools such as quantitative polymerase chain reaction (qPCR) can be used to measure the expression of specific stress-response genes. Analyzing these genomic toxicity markers provides insight into the cellular defense mechanisms activated by exposure to the chemical. imrpress.com By combining these omic technologies with traditional toxicity screening like Daphnia magna bioassays, researchers can build a more comprehensive picture of the environmental risks posed by Astrazon Pink FG. This integrated approach allows for the identification of specific mechanisms of toxicity and the development of more sensitive biomarkers for monitoring environmental contamination. nih.govimrpress.com

Regulatory Frameworks and Compliance in Environmental Research (e.g., EU Regulation 1272/2008)

The environmental research and management of chemical substances like Astrazon Pink FG are guided by stringent regulatory frameworks. A key example is the European Union's Regulation (EC) No 1272/2008, also known as the CLP (Classification, Labelling and Packaging) Regulation. europa.eueuropa.eu The primary goal of the CLP Regulation is to ensure a high level of protection for human health and the environment by establishing harmonized criteria for classifying, labeling, and packaging chemical substances and mixtures. europa.eu This regulation aligns the EU system with the United Nations' Globally Harmonised System of Classification and Labelling of Chemicals (GHS). europa.euchemsafetypro.com

Under the CLP Regulation, substances are classified based on their potential physical, health, and environmental hazards. europa.eu Astrazon Pink FG's aquatic toxicity, demonstrated by a 96-hour LC₅₀ of 12 mg/L for Daphnia magna, leads to its classification as "toxic" to aquatic life. vulcanchem.com This classification is mandatory for suppliers, who must communicate this hazard on labels and in safety data sheets to inform users of the potential environmental risks and the need for proper handling and disposal. europa.euchemsafetypro.com

The regulation requires manufacturers and importers to notify the European Chemicals Agency (ECHA) of the classification and labeling of hazardous substances placed on the market. chemsafetypro.com This creates a centralized inventory for transparency and regulatory oversight. europa.eu Research on the environmental fate and remediation of Astrazon Pink FG is therefore conducted within the context of these legal requirements, aiming to develop treatment strategies that mitigate the hazards identified under the CLP framework.

Applications in Advanced Functional Materials and Biomedical Research

Development of Fluorescent Probes for Cellular Imaging and Tracking

The intrinsic fluorescence of Astrazon Pink FG makes it a candidate for the development of probes used in cellular imaging. Fluorescent probes are powerful tools for visualizing biological processes with high sensitivity, sometimes even at the single-molecule level. nih.gov These probes are typically small organic molecules designed to report on specific biological states or the presence of target molecules through changes in their fluorescence. nih.govfluorofinder.com

The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET), where the fluorescence of a molecule is "turned on" or "turned off" upon binding to a specific analyte. nih.gov For a probe to be effective in live-cell imaging, it must be membrane-permeant to enter the cell and report on intracellular conditions. fluorofinder.com Researchers can design ratiometric probes that exhibit a shift in emission wavelength upon analyte binding, allowing for more accurate quantitative analysis by minimizing artifacts related to probe concentration or cell movement. mdpi.com While research into Astrazon Pink FG as a dedicated cellular probe is an emerging field, its fundamental fluorescent properties provide a strong basis for such applications. Its ability to absorb and emit light can be harnessed to track cellular components or report on changes in the cellular microenvironment. nih.gov

Integration into Smart Textiles and Responsive Sensors

Astrazon Pink FG has long been used in the textile industry for dyeing acrylic fibers, valued for its bright color and good fastness properties. guidechem.com This traditional application is now intersecting with the field of smart textiles, which are fabrics engineered to sense and respond to external stimuli such as light, temperature, or chemical changes. nih.gov

The development of smart textiles often involves integrating functional materials that can act as sensors. nih.gov For example, photosensitive dyes like spiropyran have been incorporated into cotton fabrics to detect UV light, where the fabric's electrical resistance changes in response to radiation. nih.gov Similarly, flexible temperature sensors can be embedded within textile yarns using industrial fabrication techniques to create garments that monitor physiological data. mdpi.com Given that Astrazon Pink FG possesses responsive optical (fluorescent) properties, there is potential for its integration into textiles to create responsive sensor systems. Such a textile could, in principle, change its color or fluorescent signal in response to specific environmental triggers, paving the way for new types of wearable sensors.

Utilization as a Biological Staining Agent in Histology and Microbiology

In laboratory settings, Astrazon Pink FG is utilized as a biological staining agent. chemimpex.com Its vibrant color and ability to bind to cellular components make it effective for visualizing structures in histology and microbiology. chemimpex.comcalpaclab.com Biological stains are crucial for enhancing contrast in microscopic images, allowing researchers to observe the morphology of cells and tissues more clearly. Astrazon Pink FG's application in this area helps in the detailed examination of cellular architecture and the identification of various microorganisms. chemimpex.com

Emerging Research in Hybrid Materials and Metal-Organic Framework (MOF) Composites

The interaction of Astrazon Pink FG with hybrid materials is an active area of research, particularly in environmental science. Studies have shown its effective removal from aqueous solutions using hybrid adsorbents like granular carbon-silica aerogels. core.ac.uk These materials combine the properties of different components to achieve enhanced performance.

A particularly promising class of hybrid materials is based on Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. mdpi.com This unique structure gives them exceptionally high surface areas and tunable properties, making them ideal for applications in gas storage, separation, and catalysis. mdpi.commdpi.com MOFs can be combined with other materials, such as polymers or carbon fibers, to create MOF hybrid materials with synergistic properties. mdpi.comnih.gov For instance, growing MOFs on carbon fibers has been shown to improve the mechanical strength of composite materials by enhancing the interfacial adhesion between the fibers and the polymer matrix. nih.gov

The porous nature of MOFs allows them to encapsulate guest molecules, such as dyes. The incorporation of a dye like Astrazon Pink FG into a MOF or a MOF-polymer composite could lead to novel functional materials for sensing, where the optical properties of the dye are modulated by the host framework in response to an external analyte.

Research Findings: Adsorption of Astrazon Pink FG

The table below details the adsorption performance of Astrazon Pink FG onto a granular carbon-silica aerogel composite (gAC/SiO₂), a type of hybrid material.

| Parameter | Finding | Source |

| Adsorbent Material | Granular carbon-silica aerogel composite (gAC/SiO₂) | core.ac.uk |

| Adsorbate | Astrazon Pink FG Dye | core.ac.uk |

| System | Batch wastewater solution | core.ac.uk |

| Key Influencing Factors | Contact time, pH, initial dye concentration | core.ac.uk |

| Time to Saturation | Approximately 6 hours | core.ac.uk |

Future Research Directions and Emerging Paradigms in Astrazon Pink Fg Studies

Computational Chemistry Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool for predicting the behavior and properties of dye molecules like Astrazon Pink FG, offering profound insights at the molecular level. researchgate.net Methods such as Molecular Dynamics (MD) simulations, Quantum Mechanics (QM) calculations, and Density Functional Theory (DFT) are pivotal in this domain. researchgate.netmdpi.com

MD simulations are employed to understand the adsorption processes of cationic dyes onto various materials. researchgate.netrsc.org These simulations can detail molecular arrangements and predict the interaction energies between the dye and adsorbent surfaces, clarifying the role of functional groups and predicting adsorption efficiency. researchgate.netrsc.org For instance, atomistic molecular dynamics simulations have been used to study the self-assembly and aggregation of ionic cyanine (B1664457) dyes in aqueous solutions, revealing that their association is driven by strong attractive interactions. rsc.org

Quantum chemical methods, particularly DFT, are used to determine molecular structures, reactivity descriptors, and electronic properties, which are crucial for understanding adsorption mechanisms and predicting the dye's color and stability. researchgate.netmdpi.com Researchers have successfully used DFT to calculate the optimized geometries and electronic absorption spectra of azo dyes, correlating these computational findings with experimental dyeing performance on fabrics. mdpi.com Furthermore, quantum chemistry simulations are being explored on advanced platforms, such as superconducting quantum processors, to model the electronic structure and photodissociation pathways of cations, which could provide deeper insights into the stability and degradation of dyes like Astrazon Pink FG. arxiv.orgnih.gov

Table 1: Computational Methods in Dye Research

| Computational Method | Application in Dye Research | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) | Simulating dye adsorption on surfaces; Studying self-assembly. rsc.orgrsc.org | Provides information on interaction energies, adsorption configurations, and aggregation behavior. rsc.orgrsc.org |

| Quantum Mechanics (QM) | Determining molecular structure, reactivity, and electronic properties. researchgate.net | Helps in understanding adsorption mechanisms and predicting dye stability and color. researchgate.net |

| Density Functional Theory (DFT) | Calculating optimized geometries and electronic absorption spectra. mdpi.com | Correlates molecular structure with dyeing performance and color properties. mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Material Design

Bioremediation and Biotransformation Research

The environmental persistence of synthetic dyes like Astrazon Pink FG has spurred significant research into bioremediation as a cost-effective and eco-friendly treatment method. sci-hub.se This approach utilizes the metabolic processes of microorganisms—such as bacteria, fungi, and algae—or their enzymes to break down dye molecules into less harmful substances. sci-hub.se

Studies have shown that various microbial strains can effectively decolorize and degrade textile effluents. sci-hub.se For example, the biosorption of cationic dyes onto biomass, such as that from the water lily (Eichhornia crassipes) or brown marine algae (Fucus vesiculosus), has been investigated as a sustainable method for wastewater treatment. mdpi.comresearchgate.net These biomaterials possess functional groups on their surface that can bind with dye molecules, effectively removing them from the water. nih.gov The process is a form of biosorption, which can involve ion exchange, complexation, and coordination. nih.gov

Enzymatic degradation is another promising avenue. sci-hub.se Enzymes, which catalyze metabolic reactions, can demonstrate a high capacity for degrading various dyes. sci-hub.se Preliminary research into the enzymatic catalysis for dye synthesis using lipase (B570770) enzymes also points towards more eco-friendly production methods, although yields currently remain a challenge. Research is ongoing to identify and engineer more robust and efficient microorganisms and enzymes for the complete mineralization of complex dyes like Astrazon Pink FG. sci-hub.seresearchgate.net

Sustainable Synthesis Routes and Green Chemistry Principles

In response to growing environmental concerns, the textile industry is increasingly adopting green chemistry principles for dye synthesis and application. textilelearner.netrsc.org The goal is to develop new, eco-friendly dyes or to redesign existing dyeing methods to be more sustainable. scrivenerpublishing.com This involves eliminating harmful substances, using renewable resources, and optimizing processes to reduce waste and energy consumption. textilelearner.netrsc.org

One approach is the search for and development of natural dyes derived from sources like plants and microorganisms, which are seen as a promising alternative to synthetic dyes due to their renewable nature and biodegradability. rsc.orgrsc.org For instance, researchers are exploring the extraction of colorants from food waste, such as beetroot peels, for dyeing protein-based textiles like wool. mdpi.com

For synthetic dyes like Astrazon Pink FG, research is focused on creating more sustainable manufacturing processes. This includes exploring enzymatic catalysis for synthesis, which operates under milder conditions than traditional chemical synthesis, though challenges in efficiency and enzyme stability remain. Another key area is the optimization of dyeing processes to reduce the consumption of water, energy, and auxiliary chemicals. textilelearner.net Automation and computer-controlled systems are being implemented to achieve significant savings in dyes and chemicals. textilelearner.net

Novel Applications in Nanoscience and Advanced Catalysis

The unique properties of Astrazon Pink FG make it a candidate for innovative applications in the fields of nanoscience and advanced catalysis. Its strong light absorption and fluorescence are particularly valuable for developing new functional materials. vulcanchem.com

In nanoscience, recent research has demonstrated that Astrazon Pink FG can be incorporated into hybrid materials, such as those combined with metal-organic frameworks (MOFs), to create smart textiles and pH-responsive sensors. vulcanchem.com These advanced materials show potential for more energy-efficient dyeing processes. vulcanchem.com The dye's fluorescent properties are also exploited in the construction of supramolecular imaging probes. vulcanchem.com

In the realm of advanced catalysis, Astrazon Pink FG is often used as a model compound in studies on the photocatalytic degradation of organic pollutants. semanticscholar.orgresearchgate.net These studies frequently involve novel nanocatalysts, such as iron oxide nanoparticles, zeolitic imidazolate frameworks (ZIFs), and doped titania, to break down the dye under light irradiation. vulcanchem.comresearchgate.netmdpi.com For example, granular carbon-silica aerogels functionalized with iron oxide nanoparticles have shown high efficiency in the adsorptive removal of Astrazon Pink FG from wastewater. vulcanchem.com The Fenton process, an advanced oxidation process involving iron ions and hydrogen peroxide, has also been optimized for the degradation of this dye. researchgate.netmedchemexpress.com These catalytic and photocatalytic approaches are crucial for developing effective environmental remediation strategies for dye-contaminated water. vulcanchem.comresearchgate.net

Q & A

What are the critical physicochemical properties of Astrazon Pink FG that influence its adsorption behavior in wastewater treatment studies?

Category : Basic Research Question

Methodological Answer :

To evaluate adsorption dynamics, researchers must first characterize the dye’s molecular weight, ionic charge (cationic nature), and functional groups (e.g., aromatic rings, amine groups) using techniques like UV-Vis spectroscopy (λmax ~520 nm) and FTIR . Solubility in aqueous media and pH-dependent charge variations (e.g., protonation at acidic pH) should be quantified via zeta potential measurements. These properties dictate interactions with adsorbents like activated carbon or silica aerogels, as shown in equilibrium studies where cationic dyes exhibit higher affinity for negatively charged surfaces .

How should researchers design experiments to optimize adsorption efficiency of Astrazon Pink FG using novel adsorbents?

Category : Advanced Research Question

Methodological Answer :

Employ a factorial design to test variables:

- pH : Conduct batch experiments across pH 2–10 to identify optimal electrostatic interactions (e.g., pH 7 for maximal dye uptake in clay-based adsorbents ).

- Temperature : Use isothermal titration calorimetry (25–45°C) to assess thermodynamic drivers (ΔG°, ΔH°) .

- Adsorbent Dosage : Perform kinetic studies (0.5–5 g/L) with pseudo-second-order modeling to determine rate-limiting steps .

Validate results using Langmuir/Freundlich isotherms and characterize adsorbent porosity via BET surface area analysis. Cross-reference findings with XRD and SEM to correlate structural properties with adsorption capacity .

How can contradictory data on adsorption capacities for Astrazon Pink FG across studies be systematically analyzed?

Category : Advanced Research Question

Methodological Answer :

Address discrepancies by:

Comparative Meta-Analysis : Tabulate variables (pH, initial concentration, adsorbent type) from peer-reviewed studies (Table 1).

Model Validation : Test if data fits multiple isotherms (e.g., Langmuir for monolayer vs. Freundlich for heterogeneous surfaces) .

Error Source Identification : Replicate experiments under standardized conditions (e.g., 25°C, 100 rpm agitation) and validate via ANOVA to isolate batch-to-batch variability .

Material Characterization : Compare adsorbent crystallinity (XRD) and surface functionalization (FTIR) across studies to explain capacity differences .

What methodologies are recommended for assessing the environmental impact of Astrazon Pink FG degradation byproducts?

Category : Advanced Research Question

Methodological Answer :

Degradation Pathway Analysis : Use LC-MS/MS to identify intermediates from advanced oxidation processes (e.g., Fenton reactions) .

Toxicity Screening : Perform Daphnia magna bioassays or microbial viability tests to quantify EC50 values for byproducts.

Cross-Disciplinary Validation : Integrate metabolomics (GC-MS) and genomic toxicity markers (qPCR for stress-response genes) to assess ecological risks .

How can researchers ensure reproducibility in adsorption studies involving Astrazon Pink FG?

Category : Basic Research Question

Methodological Answer :

Standardize Protocols : Document exact conditions (e.g., 24-hr equilibrium time, 150 rpm shaking) and pre-treat adsorbents (e.g., acid-washed granular carbon) .

Data Transparency : Share raw kinetic datasets (qt vs. t) and isotherm parameters (R², RMSE) in supplementary materials .

Inter-Lab Validation : Collaborate with independent labs to replicate key findings, using blinded samples to minimize bias .

What advanced spectroscopic techniques are most effective for elucidating the interaction mechanisms between Astrazon Pink FG and composite adsorbents?

Category : Advanced Research Question

Methodological Answer :

X-ray Photoelectron Spectroscopy (XPS) : Identify binding energy shifts in C 1s and N 1s spectra to confirm dye-adsorbent covalent interactions .

Synchrotron-Based FTIR : Map spatial distribution of dye molecules on adsorbent surfaces at micron resolution.

In Situ Raman Spectroscopy : Monitor real-time adsorption dynamics to distinguish physisorption vs. chemisorption .

How should researchers address challenges in scaling laboratory-scale Astrazon Pink FG removal methods to pilot systems?

Category : Advanced Research Question

Methodological Answer :

Mass Transfer Optimization : Use computational fluid dynamics (CFD) to model flow rates and bed depth in column studies .

Cost-Benefit Analysis : Compare adsorbent regeneration efficiency (e.g., NaOH elution cycles) against virgin material costs.

Lifecycle Assessment (LCA) : Quantify energy use and waste generation via software like SimaPro, prioritizing low-carbon adsorbents (e.g., biochar) .

What statistical approaches are recommended for analyzing multivariate interactions in Astrazon Pink FG adsorption experiments?

Category : Advanced Research Question

Methodological Answer :

Response Surface Methodology (RSM) : Design a central composite design (CCD) to model interactions between pH, temperature, and dosage .

Machine Learning : Train random forest algorithms on historical datasets to predict removal efficiency under untested conditions.

Sensitivity Analysis : Use Monte Carlo simulations to rank variables by impact on adsorption capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.